N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Overview
Description
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Mechanism of Action
Target of Action
The primary targets of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride Compounds with similar structures, such as indazole derivatives, have been found to interact with a variety of therapeutically important targets .
Mode of Action
The exact mode of action of This compound It is known that the indazole scaffold, which is present in this compound, can be modified at various positions to interact with different targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indazole derivatives have been associated with a wide variety of biological properties, suggesting that they may affect multiple pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of This compound Compounds with similar structures have been found to have good adme properties .
Result of Action
The molecular and cellular effects of This compound Indazole derivatives have been associated with a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that this compound may have potential therapeutic applications in treating inflammatory and degenerative diseases.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators of inflammation . Furthermore, it has been reported to reduce the expression of matrix metalloproteinase-13 (MMP-13), thereby potentially preventing tissue degradation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits cyclo-oxygenase-2 (COX-2) by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can modulate the activity of matrix metalloproteinase-13 (MMP-13), which plays a role in tissue remodeling and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and tissue-protective effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and tissue-protective properties without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase-2 (COX-2) and matrix metalloproteinase-13 (MMP-13), influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve phase I and phase II biotransformation reactions, leading to the formation of various metabolites that can be further studied for their biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling .
Preparation Methods
The synthesis of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride typically involves the following steps:
Chemical Reactions Analysis
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride can be compared with other indazole derivatives:
Properties
IUPAC Name |
N,6,6-trimethyl-1,4,5,7-tetrahydroindazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-10(2)4-8(11-3)7-6-12-13-9(7)5-10;;/h6,8,11H,4-5H2,1-3H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXBEQBLBZAWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)NN=C2)NC)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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